N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
Description
N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is an acetimidamide derivative featuring a quinolin-8-yloxy group and a butoxycarbonyloxy substituent. Its molecular formula is C₁₆H₂₀N₃O₅, with a molecular weight of 334.35 g/mol. The compound’s structure includes:
- A quinoline moiety linked via an ether oxygen to an acetimidamide backbone.
- A butoxycarbonyloxy group (-O-C(=O)-O-C₄H₉) attached to the amidine nitrogen.
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] butyl carbonate |
InChI |
InChI=1S/C16H19N3O4/c1-2-3-10-21-16(20)23-19-14(17)11-22-13-8-4-6-12-7-5-9-18-15(12)13/h4-9H,2-3,10-11H2,1H3,(H2,17,19) |
InChI Key |
HZFLLDKTKLZRKK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCCCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The final step involves the formation of the acetimidamide moiety under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound .
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that compounds similar to N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide may act as inhibitors of kynurenine transaminase II (KAT II), an enzyme linked to cognitive dysfunction in conditions such as schizophrenia and other neurodegenerative disorders. By inhibiting KAT II, these compounds can potentially enhance glutamate signaling in the brain, improving cognitive functions impaired by these diseases .
Case Study:
A study demonstrated that KAT II inhibitors could significantly reduce the synthesis of kynurenine, leading to improved cognitive performance in animal models of neurodegeneration. The results suggested that compounds with a similar structure to this compound could be developed for therapeutic use against cognitive deficits associated with neurodegenerative diseases.
Cancer Therapeutics
The quinoline derivatives have been extensively studied for their anticancer properties due to their ability to inhibit critical pathways involved in tumor growth. The compound's structure suggests potential activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Data Table: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Target | Reference |
|---|---|---|---|
| This compound | TBD | EGFR | |
| 2-Methyl-quinazoline | 0.157 | EGFR | |
| 4-Bromophenyl quinoline derivative | 0.138 | DNA gyrase |
Antimicrobial Activity
Recent studies have highlighted the potential of quinoline-based compounds as antimicrobial agents. The ability to inhibit microbial DNA gyrase positions these compounds as promising candidates for treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Study:
A research team synthesized various quinoline hybrids and tested their antimicrobial activity against multiple strains of bacteria. The results showed that certain derivatives exhibited significant inhibition of bacterial growth, indicating the potential for developing new antimicrobial therapies based on the structure of this compound.
Mechanism of Action
The mechanism of action of N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
Key Observations:
Pharmacological Activity
Limited data exist for the target compound, but analogs provide insights:
- N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide () demonstrates antimalarial activity (IC₅₀: 5.9–20.3 μM) against chloroquine-resistant Plasmodium falciparum. Activity is independent of iron chelation or hemozoin inhibition, suggesting a unique mechanism .
- N-Cyclohexyl analogs () lack reported bioactivity but highlight the role of bulky substituents in modulating target interactions.
Hypothesis for Target Compound : The amidine group (-NH-C(=NH)-) may enhance binding to biological targets (e.g., enzymes or receptors) compared to amide analogs, though this requires validation.
Biological Activity
N-((Butoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The presence of the quinoline moiety is particularly notable due to its known interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄ |
| Molecular Weight | 350.34 g/mol |
| CAS Number | 88758-59-2 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The quinoline ring can intercalate with DNA, influencing gene expression and cellular processes. Additionally, the acetimidamide group may facilitate hydrogen bonding with proteins, modulating their functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for various receptors, altering signaling pathways.
- DNA Interaction : The quinoline structure allows for intercalation into DNA, potentially affecting replication and transcription.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine production.
Case Studies
- Anticancer Activity : A study evaluated the effects of similar quinoline derivatives on cancer cell lines, revealing that they induced apoptosis in human cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation tested the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth compared to control groups .
- Inflammation Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-(4-Methylbenzoyl)oxy-2-(quinolin-8-yloxy)acetimidamide | Moderate | Strong | Moderate |
| N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide | High | Moderate | Low |
| This compound | High | Strong | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
